molecular formula C7H7NO4 B091431 5-Methyl-2-nitrobenzene-1,3-diol CAS No. 16533-36-1

5-Methyl-2-nitrobenzene-1,3-diol

Cat. No.: B091431
CAS No.: 16533-36-1
M. Wt: 169.13 g/mol
InChI Key: VJUITVCKIWYTQX-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrobenzene-1,3-diol is an aromatic compound with the molecular formula C7H7NO4 It is characterized by a benzene ring substituted with a methyl group, a nitro group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nitrobenzene-1,3-diol typically involves the nitration of 2-methoxy-4-methyl-6-nitrophenol. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

5-Methyl-2-nitrobenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrobenzene-1,3-diol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can participate in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-nitrobenzene-1,2-diol
  • 5-Nitrobenzene-1,3-diol
  • 2-Chloro-1,3-dimethyl-5-nitrobenzene

Uniqueness

5-Methyl-2-nitrobenzene-1,3-diol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-methyl-2-nitrobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUITVCKIWYTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313465
Record name 5-methyl-2-nitrobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16533-36-1
Record name 16533-36-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-2-nitrobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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